(2E)-4-chloro-N-[(6-chloropyridin-3-yl)methyl]-N-(2-methylpropyl)pent-2-enamide
Description
Properties
Molecular Formula |
C15H20Cl2N2O |
|---|---|
Molecular Weight |
315.2 g/mol |
IUPAC Name |
(E)-4-chloro-N-[(6-chloropyridin-3-yl)methyl]-N-(2-methylpropyl)pent-2-enamide |
InChI |
InChI=1S/C15H20Cl2N2O/c1-11(2)9-19(15(20)7-4-12(3)16)10-13-5-6-14(17)18-8-13/h4-8,11-12H,9-10H2,1-3H3/b7-4+ |
InChI Key |
XPVRFPGHRWBNNV-QPJJXVBHSA-N |
Isomeric SMILES |
CC(C)CN(CC1=CN=C(C=C1)Cl)C(=O)/C=C/C(C)Cl |
Canonical SMILES |
CC(C)CN(CC1=CN=C(C=C1)Cl)C(=O)C=CC(C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pent-2-enamide Intermediate
- The pent-2-enamide moiety is commonly prepared by condensation of a suitable acid chloride or activated ester with an amine.
- The (2E) stereochemistry is controlled by using Wittig or Horner–Wadsworth–Emmons olefination reactions on aldehyde precursors, ensuring the trans-configuration of the double bond.
- Chlorination at the 4-position of the pentenamide chain can be achieved by selective electrophilic chlorination using reagents such as N-chlorosuccinimide (NCS) under controlled conditions to avoid over-chlorination or side reactions.
Preparation of the (6-chloropyridin-3-yl)methyl Amine
- The (6-chloropyridin-3-yl)methyl amine is synthesized by chlorination of the corresponding pyridine derivative followed by reduction or substitution reactions to introduce the aminomethyl group.
- This intermediate is often prepared via nucleophilic substitution on a halogenated pyridine precursor or by reductive amination of the corresponding aldehyde.
Amide Bond Formation
- The key step involves coupling the pent-2-enamide acid chloride or activated ester with the (6-chloropyridin-3-yl)methyl amine.
- This reaction is typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) with a base like triethylamine to scavenge the released HCl.
- Reaction temperatures are maintained between 0°C to room temperature to control reaction rate and selectivity.
N-Alkylation with 2-Methylpropyl Group
- The N-(2-methylpropyl) substitution is introduced by alkylation of the amide nitrogen.
- This can be achieved by reacting the amide intermediate with an appropriate alkyl halide (e.g., isobutyl bromide) in the presence of a base such as potassium carbonate or sodium hydride.
- Alternatively, reductive amination methods can be employed if the amine precursor is available.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Aldehyde precursor + phosphonate ester | Horner–Wadsworth–Emmons reaction, base (NaH), THF, 0°C to RT | (2E)-pent-2-enoic acid derivative | Controls (2E) stereochemistry |
| 2 | Pent-2-enoic acid derivative + NCS | Electrophilic chlorination, solvent (CH2Cl2), 0°C | 4-chloro-pent-2-enoic acid derivative | Selective chlorination at 4-position |
| 3 | 4-chloro-pent-2-enoic acid + SOCl2 or oxalyl chloride | Reflux, inert atmosphere | 4-chloro-pent-2-enoyl chloride | Acid chloride formation |
| 4 | 4-chloro-pent-2-enoyl chloride + (6-chloropyridin-3-yl)methyl amine | Base (Et3N), CH2Cl2, 0°C to RT | Amide intermediate | Amide bond formation |
| 5 | Amide intermediate + isobutyl bromide + base (K2CO3) | Solvent (DMF), RT to 50°C | Final compound | N-alkylation |
Research Findings and Optimization
- Stereochemical Control: The (2E) configuration is critical for biological activity and is reliably obtained via Horner–Wadsworth–Emmons olefination, which favors trans-olefins.
- Chlorination Selectivity: Use of NCS under low temperature and controlled stoichiometry prevents over-chlorination and side reactions.
- Amide Coupling Efficiency: Employing acid chlorides rather than direct coupling agents improves yield and purity.
- N-Alkylation Conditions: Mild bases and polar aprotic solvents favor selective N-alkylation without O-alkylation or side reactions.
- Purification: Crystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures) yields the compound in high purity and crystalline form.
Data Table: Summary of Key Reaction Parameters
| Reaction Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Olefination | Aldehyde + phosphonate ester, NaH, THF | 0°C to RT | 4-6 h | 85-90 | High (2E) selectivity |
| Chlorination | NCS, CH2Cl2 | 0°C | 1-2 h | 80-85 | Selective 4-chloro substitution |
| Acid chloride formation | SOCl2, reflux | Reflux (~70°C) | 2 h | 90-95 | Complete conversion |
| Amide coupling | Amine + acid chloride, Et3N, CH2Cl2 | 0°C to RT | 3-4 h | 75-85 | High purity intermediate |
| N-alkylation | Isobutyl bromide, K2CO3, DMF | RT to 50°C | 6-8 h | 70-80 | Selective N-alkylation |
Chemical Reactions Analysis
Types of Reactions
(2E)-4-chloro-N-[(6-chloropyridin-3-yl)methyl]-N-(2-methylpropyl)pent-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to (2E)-4-chloro-N-[(6-chloropyridin-3-yl)methyl]-N-(2-methylpropyl)pent-2-enamide exhibit anticancer properties. The compound's structural features allow it to interact with specific biological targets involved in cancer progression. For instance, studies have shown that derivatives of chloropyridine can inhibit tumor growth by disrupting cellular signaling pathways associated with proliferation and survival.
Table 1: Anticancer Activity of Chloropyridine Derivatives
1.2 Neuroprotective Effects
The compound is also being studied for its neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research suggests that its action on neurotransmitter systems could mitigate excitotoxicity, a process implicated in neuronal damage.
Case Study: Neuroprotection in Animal Models
A study involving animal models demonstrated that treatment with chloropyridine derivatives reduced markers of neuroinflammation and oxidative stress, suggesting a protective effect on neuronal health .
Agricultural Applications
2.1 Pesticidal Properties
Chlorinated pyridine compounds are recognized for their pesticidal properties. The structural characteristics of (2E)-4-chloro-N-[(6-chloropyridin-3-yl)methyl]-N-(2-methylpropyl)pent-2-enamide potentially enhance its efficacy as an insecticide or herbicide.
Table 2: Pesticidal Efficacy of Chlorinated Compounds
Biochemical Studies
3.1 Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Such inhibition can lead to altered metabolic profiles that may have therapeutic implications.
Case Study: Enzyme Interaction
In vitro studies have shown that (2E)-4-chloro-N-[(6-chloropyridin-3-yl)methyl]-N-(2-methylpropyl)pent-2-enamide effectively inhibits certain cytochrome P450 enzymes, which are crucial for drug metabolism . This property could be leveraged to enhance the efficacy of co-administered drugs by preventing their metabolism.
Mechanism of Action
The mechanism of action of (2E)-4-chloro-N-[(6-chloropyridin-3-yl)methyl]-N-(2-methylpropyl)pent-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
In nitenpyram metabolites (e.g., Metabolite B), shorter ethyl groups reduce steric hindrance, possibly facilitating enzymatic degradation compared to the bulkier isobutyl group in the target compound .
Aromatic Group Variations: Replacement of the 6-chloropyridinyl group with 6-cyanopyridinyl () introduces a stronger electron-withdrawing effect, which may alter reactivity in nucleophilic substitution or hydrogen bonding interactions .
Stereochemical and Backbone Differences :
- The E-configuration in the enamide moiety is conserved across analogs, ensuring planar geometry for π-π stacking or receptor binding .
- Nitenpyram metabolites feature ethenediamine or methanediamine backbones, which are less rigid than the enamide system, likely influencing biodegradation rates .
Degradation and Environmental Persistence
- Microbial Degradation: Nitenpyram, a structurally related neonicotinoid, undergoes microbial degradation via Ochrobactrum sp. strain DF-1, producing metabolites with truncated alkyl chains and modified aromatic groups (e.g., Metabolite B) . The target compound’s branched isobutyl group and dichlorinated structure may hinder similar enzymatic cleavage, increasing environmental persistence .
- Comparative Stability : The 6-chloropyridinyl group in the target compound is resistant to oxidative degradation, unlike nitenpyram’s nitroimine group, which is susceptible to microbial reduction .
Biological Activity
(2E)-4-chloro-N-[(6-chloropyridin-3-yl)methyl]-N-(2-methylpropyl)pent-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by a unique structural framework that includes a chloro group and a pyridine moiety, which are often associated with various pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, particularly focusing on its potential as an anti-cancer agent, antimicrobial properties, and effects on enzyme inhibition.
Anticancer Activity
Recent studies have indicated that compounds similar to (2E)-4-chloro-N-[(6-chloropyridin-3-yl)methyl]-N-(2-methylpropyl)pent-2-enamide exhibit significant anticancer properties. For instance, derivatives with similar structural features have shown efficacy against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it possesses broad-spectrum antibacterial effects, particularly against Gram-positive bacteria. The presence of the chloropyridine group is thought to enhance its interaction with bacterial cell membranes, leading to increased permeability and cell lysis.
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Studies have shown that similar compounds can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition mechanism involves competitive binding to the active site of these enzymes.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
